Cas no 61379-68-8 (4-cyclobutylpiperazin-1-amine)
4-cyclobutylpiperazin-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-CYCLOBUTYLPIPERAZINE
- 1-Cyclobutyl-piperazine
- 4-cyclobutylpiperazin-1-amine
- N-CYCLOBUTYLPIPERAZINE DIHYDROCHLORIDE
- 1-amino-4-cyclobutylpiperazine
- N-Cyclobutylpiperazine
- 1-Piperazinamine,4-cyclobutyl-(9CI)
- 1-Piperazinamine, 4-cyclobutyl-
- 1-CYCLOBUTYLPIPERAZINE ISO 9001:2015 REACH
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- MDL: MFCD26131627
- Inchi: 1S/C8H17N3/c9-11-6-4-10(5-7-11)8-2-1-3-8/h8H,1-7,9H2
- InChI Key: MMFSEQBRBIYYJY-UHFFFAOYSA-N
- SMILES: N1(N)CCN(C2CCC2)CC1
Computed Properties
- Exact Mass: 212.08500
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 15.27000
- LogP: 2.31480
4-cyclobutylpiperazin-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C253621-100mg |
4-Cyclobutylpiperazin-1-amine |
61379-68-8 | 100mg |
$ 135.00 | 2022-04-01 | ||
| TRC | C253621-500mg |
4-Cyclobutylpiperazin-1-amine |
61379-68-8 | 500mg |
$ 525.00 | 2022-04-01 | ||
| TRC | C253621-1g |
4-Cyclobutylpiperazin-1-amine |
61379-68-8 | 1g |
$ 815.00 | 2022-04-01 | ||
| eNovation Chemicals LLC | Y1248984-1g |
1-CYCLOBUTYLPIPERAZINE |
61379-68-8 | 98% | 1g |
$815 | 2023-05-17 | |
| Life Chemicals | F1908-1150-0.25g |
4-cyclobutylpiperazin-1-amine |
61379-68-8 | 95%+ | 0.25g |
$511.0 | 2023-09-07 | |
| Life Chemicals | F1908-1150-0.5g |
4-cyclobutylpiperazin-1-amine |
61379-68-8 | 95%+ | 0.5g |
$538.0 | 2023-09-07 | |
| Life Chemicals | F1908-1150-1g |
4-cyclobutylpiperazin-1-amine |
61379-68-8 | 95%+ | 1g |
$567.0 | 2023-09-07 | |
| Life Chemicals | F1908-1150-2.5g |
4-cyclobutylpiperazin-1-amine |
61379-68-8 | 95%+ | 2.5g |
$1134.0 | 2023-09-07 | |
| Life Chemicals | F1908-1150-5g |
4-cyclobutylpiperazin-1-amine |
61379-68-8 | 95%+ | 5g |
$1701.0 | 2023-09-07 | |
| Life Chemicals | F1908-1150-10g |
4-cyclobutylpiperazin-1-amine |
61379-68-8 | 95%+ | 10g |
$2381.0 | 2023-09-07 |
4-cyclobutylpiperazin-1-amine Suppliers
4-cyclobutylpiperazin-1-amine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 4-cyclobutylpiperazin-1-amine
Introduction to 4-cyclobutylpiperazin-1-amine (CAS No. 61379-68-8)
4-cyclobutylpiperazin-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 61379-68-8, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This bicyclic amine derivative features a cyclobutyl substituent attached to a piperazine ring, which imparts unique structural and functional properties. The compound has garnered attention due to its potential applications in drug development, particularly in the synthesis of bioactive molecules and as an intermediate in the preparation of more complex pharmacophores.
The structure of 4-cyclobutylpiperazin-1-amine contributes to its versatility in chemical reactions. The piperazine moiety, known for its ability to form stable hydrogen bonds and interact with biological targets, makes it a valuable scaffold in medicinal chemistry. The introduction of the cyclobutyl group enhances the steric profile of the molecule, influencing its solubility, metabolic stability, and binding affinity. These characteristics are particularly relevant in the design of small-molecule drugs targeting neurological and cardiovascular diseases.
In recent years, there has been growing interest in 4-cyclobutylpiperazin-1-amine as a building block for novel therapeutic agents. Its structural motif has been explored in the development of compounds with potential applications in treating conditions such as depression, anxiety, and hypertension. The compound’s ability to modulate neurotransmitter systems has been investigated extensively, with studies suggesting its role as a precursor for serotonin receptor antagonists and other neuroactive molecules.
One of the most compelling aspects of 4-cyclobutylpiperazin-1-amine is its utility in drug discovery and development. Researchers have leveraged its scaffold to create derivatives with enhanced pharmacological properties. For instance, modifications at the cyclobutyl ring have been shown to improve oral bioavailability and reduce metabolic degradation. These findings underscore the importance of 4-cyclobutylpiperazin-1-amine as a key intermediate in synthetic chemistry.
The synthesis of 4-cyclobutylpiperazin-1-amine typically involves multi-step organic reactions, starting from commercially available precursors such as cyclobutanone or piperazine derivatives. Advanced synthetic methodologies, including transition-metal catalysis and asymmetric transformations, have been employed to achieve high yields and enantiopurity. These techniques are crucial for producing compounds suitable for preclinical and clinical studies.
Recent advancements in computational chemistry have further enhanced the understanding of 4-cyclobutylpiperazin-1-amine’s interactions with biological targets. Molecular modeling studies have revealed insights into its binding mode at various receptors, providing a rational basis for structure-based drug design. These computational approaches complement experimental efforts, enabling faster and more efficient development of novel therapeutics.
The pharmaceutical industry has recognized the potential of 4-cyclobutylpiperazin-1-amine as an active pharmaceutical ingredient (API) or intermediate. Several companies are currently exploring its applications in developing next-generation drugs. The compound’s favorable pharmacokinetic profile and well-documented synthetic routes make it an attractive candidate for industrial-scale production.
In conclusion, 4-cyclobutylpiperazin-1-amine (CAS No. 61379-68-8) represents a promising compound in pharmaceutical research. Its unique structural features and versatile reactivity position it as a valuable tool for drug discovery and development. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the fight against various diseases.
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